REACTION_CXSMILES
|
[BH4-].[Na+].[C:3]([NH:6][C:7]1[C:8](=[O:20])[O:9][C:10]2[C:15]([CH:16]=1)=[CH:14][C:13]([N+:17]([O-])=O)=[CH:12][CH:11]=2)(=[O:5])[CH3:4]>O.CO.[Pd]>[C:3]([NH:6][C:7]1[C:8](=[O:20])[O:9][C:10]2[C:15]([CH:16]=1)=[CH:14][C:13]([NH2:17])=[CH:12][CH:11]=2)(=[O:5])[CH3:4] |f:0.1|
|
Name
|
|
Quantity
|
1.21 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
22.6 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC=1C(OC2=CC=C(C=C2C1)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
775 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature an additional 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the flask was purged with nitrogen
|
Type
|
ADDITION
|
Details
|
was then added over a two hour period
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
when the reaction mixture was filtered through Celite
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by rotary evaporation
|
Type
|
ADDITION
|
Details
|
Water (750 mL) was added to the residue
|
Type
|
TEMPERATURE
|
Details
|
the solution was cooled to 4° C. for 20 h
|
Duration
|
20 h
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered
|
Type
|
WASH
|
Details
|
rinsed
|
Type
|
DISTILLATION
|
Details
|
with cold distilled water
|
Type
|
CUSTOM
|
Details
|
The solid was recrystallized from ethanol
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC=1C(OC2=CC=C(C=C2C1)N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 7.3 mmol | |
AMOUNT: MASS | 1.59 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 56.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |